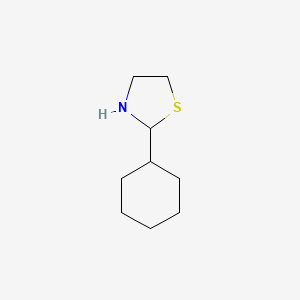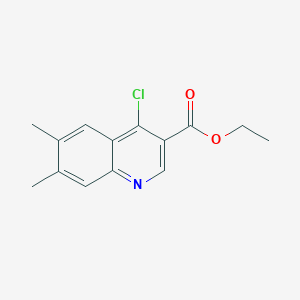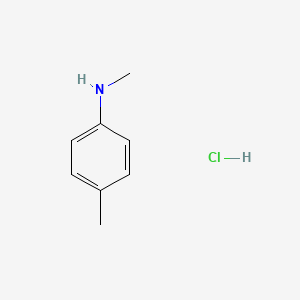
N,4-Dimethylaniline hydrochloride
Vue d'ensemble
Description
N,4-Dimethylaniline hydrochloride is an organic compound with the molecular formula C8H12ClN. It is a derivative of aniline, where the nitrogen atom is bonded to two methyl groups and the para position of the benzene ring is substituted with a methyl group. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Mécanisme D'action
Mode of Action
It is known that dimethylaniline, a related compound, is weakly basic and reactive toward electrophiles
Biochemical Pathways
Studies on n,n-dimethylaniline, a similar compound, have confirmed n-demethylation and n-oxidation as metabolic pathways, and have also established ring hydroxylation as a metabolic route . It’s possible that N,4-Dimethylaniline hydrochloride might affect similar pathways, but more research is needed to confirm this.
Analyse Biochimique
Biochemical Properties
N,4-Dimethylaniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The interaction with these enzymes can lead to the formation of reactive intermediates that can further react with other biomolecules . Additionally, this compound can act as a substrate for certain oxidases, leading to the formation of N-oxide derivatives .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes. It can also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, this compound can degrade into various byproducts, which may have different effects on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular processes, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity and other adverse effects in animal studies. Threshold effects have also been observed, where certain dosages lead to significant changes in cellular and metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, leading to its metabolism into various derivatives. These metabolic pathways can affect the overall metabolic flux and levels of metabolites within cells. The compound’s metabolism can also lead to the formation of reactive intermediates, which can further interact with other biomolecules .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, affecting its localization and accumulation. For instance, the compound may be transported into cells via specific amino acid transporters and can accumulate in certain cellular compartments, influencing its activity and effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins, affecting their function and activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,4-Dimethylaniline hydrochloride can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction involves the following steps:
- Aniline reacts with methanol in the presence of an acid catalyst to form N-methylaniline.
- N-methylaniline undergoes further alkylation with methanol to produce N,N-dimethylaniline.
- The final product, this compound, is obtained by treating N,N-dimethylaniline with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound typically involves the continuous flow process, where aniline and methanol are fed into a reactor containing an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: N,4-Dimethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethyl-p-benzoquinone.
Reduction: It can be reduced to form N,N-dimethyl-p-phenylenediamine.
Substitution: Electrophilic substitution reactions can occur at the para position of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: N,N-dimethyl-p-benzoquinone.
Reduction: N,N-dimethyl-p-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N,4-Dimethylaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
N,4-Dimethylaniline hydrochloride can be compared with other similar compounds such as:
N,N-Dimethylaniline: Both compounds have similar structures, but this compound has an additional methyl group at the para position.
N-Methylaniline: This compound has only one methyl group attached to the nitrogen atom, making it less reactive compared to this compound.
Aniline: The parent compound, aniline, lacks any methyl groups, making it significantly different in terms of reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
IUPAC Name |
N,4-dimethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.ClH/c1-7-3-5-8(9-2)6-4-7;/h3-6,9H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJNYPNQRUQREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483125 | |
| Record name | N,4-Dimethylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2739-05-1 | |
| Record name | N,4-Dimethylaniline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


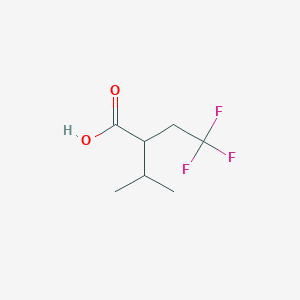
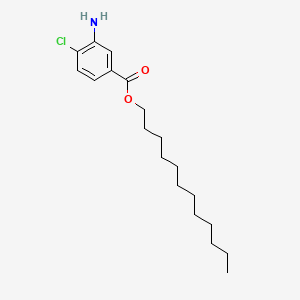
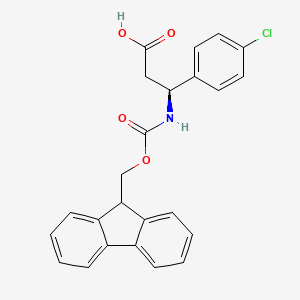
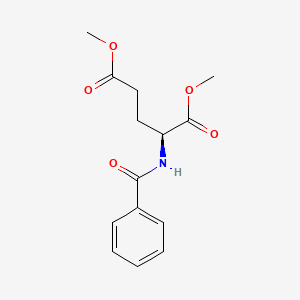
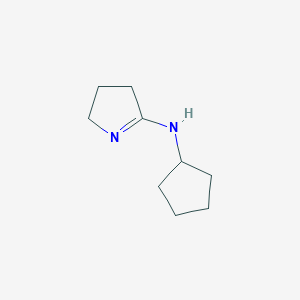
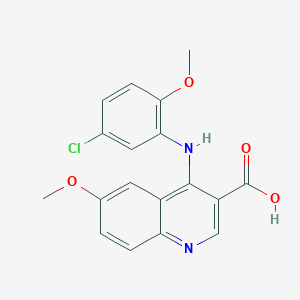
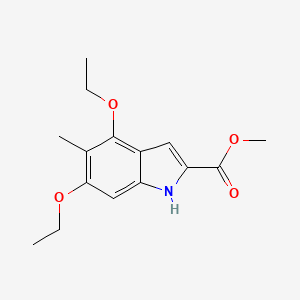
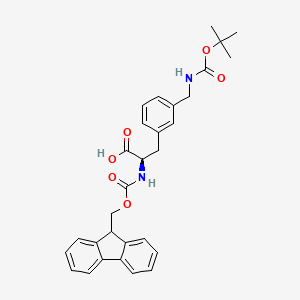
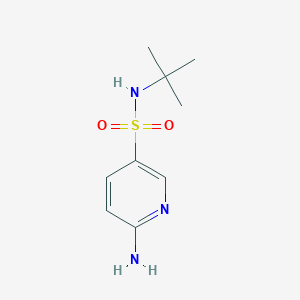

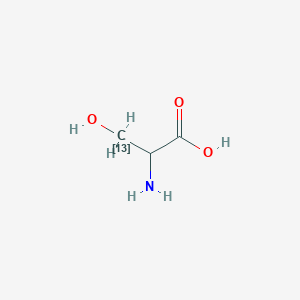
![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)
